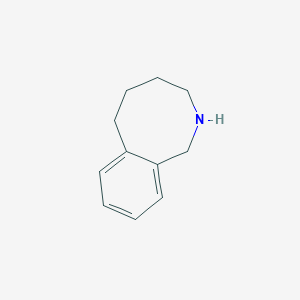

1,2,3,4,5,6-Hexahydro-2-benzazocine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6-hexahydro-2-benzazocine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-7-11-9-12-8-4-3-6-10(11)5-1/h1-2,5,7,12H,3-4,6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLEFVMRRZCGFFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7124-94-9 | |

| Record name | 1,2,3,4,5,6-Hexahydro-2-benzazocine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007124949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,5,6-HEXAHYDRO-2-BENZAZOCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H8W6577DV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1,2,3,4,5,6 Hexahydro 2 Benzazocine and Its Derivatives

Strategies for Benzazocine Core Ring System Construction

The synthesis of the benzazocine core relies on a variety of strategic approaches. These methods can be broadly categorized into cyclization reactions, which form the eight-membered azocine (B12641756) ring, and rearrangement reactions that generate the desired scaffold from a different initial ring system.

Cyclization Reactions for Azocine Ring Formation

Cyclization reactions are a cornerstone of benzazocine synthesis, involving the intramolecular formation of a new bond to close the eight-membered ring. Several distinct protocols have been developed, each with its own set of reagents and conditions, to achieve this transformation efficiently.

Acid-catalyzed cyclization represents a fundamental approach to constructing the benzazocine framework. This method typically involves the generation of a reactive intermediate, such as a carbocation, which then undergoes an intramolecular reaction to form the azocine ring. For instance, the treatment of certain precursors with strong acids like polyphosphoric acid can induce a Friedel-Crafts type reaction, leading to the desired cyclized product. ub.edu The efficiency of this process is often dependent on the nature of the starting material and the specific acid catalyst employed. ub.edu

A notable example involves the use of a π-Lewis acidic metal catalyst, such as AgNTf₂, in conjunction with an acid like trifluoroacetic acid (TFA). beilstein-journals.org In this system, an ortho-carbonyl alkynylbenzene derivative undergoes intramolecular cyclization to generate a 2-benzopyrylium intermediate, which can then be further transformed. beilstein-journals.org While this specific example leads to an isochromene derivative, the underlying principle of acid-promoted intramolecular cyclization is a key strategy in the synthesis of related heterocyclic systems.

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide. wikipedia.orgnumberanalytics.com In the context of benzazocine synthesis, this rearrangement can be ingeniously applied to expand a ring and form the desired eight-membered lactam, a derivative of hexahydro-2-benzazocine. This reaction is typically catalyzed by acids such as sulfuric acid, polyphosphoric acid, or hydrochloric acid in acetic anhydride. wikipedia.org The key step involves the migration of a group anti-periplanar to the leaving group on the nitrogen atom of the oxime. wikipedia.org

A significant industrial application of this rearrangement is the synthesis of ε-caprolactam, the precursor to Nylon 6, from cyclohexanone (B45756) oxime. chem-station.com This highlights the robustness and scalability of the Beckmann rearrangement. In the synthesis of more complex benzazocine derivatives, a second-order Beckmann reaction on the oxime of 1-[2-(N,N-dimethylamino)ethyl]-3,4-dihydro-1-methylnaphthalen-2(1)-one has been shown to yield a 1,2,3,4-tetrahydro-3,6-dimethyl-3-benzazocine-2-carbonitrile. rsc.org This demonstrates the utility of the Beckmann rearrangement in accessing functionalized benzazocine scaffolds. The reaction proceeds via protonation of the oxime hydroxyl group, followed by a concerted alkyl migration and expulsion of water, thus avoiding the formation of a free nitrene. organic-chemistry.org

| Starting Material | Reagents | Product | Significance |

| Oxime of 1-[2-(N,N-dimethylamino)ethyl]-3,4-dihydro-1-methylnaphthalen-2(1)-one | Acid (e.g., PCl₅, H₂SO₄) | 1,2,3,4-tetrahydro-3,6-dimethyl-3-benzazocine-2-carbonitrile | Access to functionalized benzazocine scaffolds rsc.org |

| Cyclohexanone oxime | Acid (e.g., H₂SO₄) | ε-Caprolactam | Industrial synthesis of Nylon 6 precursor wikipedia.orgchem-station.com |

The Grewe cyclization, a key step in morphine synthesis, has also been adapted for the construction of the hexahydro-2,6-methano-1-benzazocine scaffold. This reaction involves an acid-catalyzed intramolecular Friedel-Crafts type cyclization. ub.edu In one of the pioneering syntheses of the benzazocine core, 1,4-dimethyl quinolinium iodide was treated with benzyl (B1604629) magnesium chloride to form an unstable dihydro intermediate. Subsequent treatment with polyphosphoric acid (H₃PO₄) induced the Grewe cyclization, furnishing a tetracyclic scaffold containing the benzazocine core. ub.edu This approach demonstrates the power of utilizing well-established synthetic methods for the construction of novel and complex heterocyclic systems.

A more recent and innovative approach to the hexahydro-2,6-methano-1-benzazocine ring system involves a base-mediated reductive cyclization of a ketone tethered to a nitrobenzene (B124822) moiety. acs.orgnih.gov This method provides a novel entry to this important structural framework. acs.orgnih.gov The synthesis begins with a Diels-Alder reaction to create 4-nitrophenylcyclohexanones. acs.orgnih.gov These precursors then undergo an intramolecular cyclization promoted by a base, such as potassium carbonate, in a solvent like N-methylpyrrolidinone (NMP) at elevated temperatures. acs.orgnih.gov

The reaction conditions have been optimized to achieve high yields, with studies showing that a dilute reaction mixture (0.01 M) and a temperature of 150 °C are optimal, affording the cyclized product in up to 87% yield. nih.gov This methodology has been explored with various substituted nitrobenzenes, demonstrating its scope and utility in generating a library of benzazocine derivatives. acs.org The introduction of an enone functionality into the benzazocine product was found to be noteworthy. acs.org

| Precursor | Reagents and Conditions | Product | Yield |

| Methyl 1-(2-nitrophenyl)-4-oxocyclohexane-1-carboxylate | K₂CO₃, NMP, 150 °C | Methyl 3-oxo-2,3,4,5-tetrahydro-2,6-methanobenzo[b]azocine-6(1H)-carboxylate | 87% nih.gov |

| Substituted 4-nitrophenylcyclohexanones | K₂CO₃, NMP, 150 °C | Substituted hexahydro-2,6-methano-1-benzazocines | Up to 87% acs.orgnih.gov |

Rearrangement Reactions for Scaffold Generation

Beyond direct cyclization, rearrangement reactions offer an alternative and powerful strategy for constructing the 1,2,3,4,5,6-hexahydro-2-benzazocine scaffold. These reactions typically involve the transformation of a pre-existing ring system into the desired benzazocine framework.

One such example involves the reaction of N-ethoxyquinolinium salts with enamines. This reaction leads to the formation of a tricyclic product that incorporates the benzazocine structure. ub.edu The proposed mechanism involves a nucleophilic addition of the enamine to the quinolinium salt, followed by a subsequent intramolecular attack to form the final tricyclic system. ub.edu

Another approach utilizes the reaction of 3-nitroquinolinium salts with aliphatic ketones and amines. This process results in the addition of the ketone to the 2- and 4-positions of the quinoline (B57606) ring, leading to the formation of tricyclic systems containing the desired benzazocine core. ub.edu The specific outcome of the reaction can be influenced by the presence of substituents on the quinolinium salt. For instance, the introduction of a donor methoxy (B1213986) group at C7 or a methyl group at C4 on the quinolinium salt led exclusively to the formation of the azatricyclic products. ub.edu

These rearrangement strategies highlight the versatility of using readily available starting materials to access complex molecular architectures like the this compound scaffold.

Sequential Alkylation and Intramolecular Arylation

A powerful strategy for the construction of the bridged hexahydro-1,5-methano-3-benzazocine-2,4-dione system involves a sequential alkylation and intramolecular arylation of N,N,N',N'-tetramethylpentanediamide. This method provides a route to complex tricyclic structures from relatively simple starting materials.

The synthesis commences with the alkylation of the lithium monoenolate of N,N,N',N'-tetramethylpentanediamide with 2-iodobenzyl chloride. acs.org This initial step proceeds in high yield to afford 2-(2-iodobenzyl)-N,N,N',N'-tetramethylpentanediamide. acs.org Subsequent treatment of this intermediate with a strong base, such as potassium amide (KNH2) in liquid ammonia (B1221849), induces an intramolecular arylation. acs.org This key cyclization step forges the benzazocine ring system. Mechanistic studies suggest that this intramolecular arylation can proceed through competing aryne and single-electron transfer (SET) pathways. acs.org

In a related transformation, treatment of the iodo-intermediate with KNH2 in liquid ammonia can also lead to an accompanying ammonolysis, resulting in the formation of trans-1-(N,N-dimethylcarboxamido)-1,2,3,4-tetrahydronaphthalene-3-carboxamide. acs.org This amide can then be cyclized to the desired bridged succinimide (B58015) using sodium hydride (NaH). acs.org

A similar sequential procedure involving palladium-catalyzed arylation and allylic alkylation has been developed for the synthesis of highly functionalized cyclohexenones, which serve as precursors to other complex alkaloids. nih.gov This one-pot reaction creates a benzylic quaternary carbon, a valuable structural feature. nih.gov

Stereoselective Synthesis of Hexahydrobenzazocine Enantiomers

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Consequently, the development of stereoselective methods for the synthesis of hexahydrobenzazocine enantiomers is of significant interest.

Asymmetric Synthetic Approaches to Bridged Benzazocines

The synthesis of bridged benzazocines can be achieved through various asymmetric strategies. One notable approach involves a titanium(III)-catalyzed reductive umpolung reaction sequence. nih.gov This method allows for the rapid construction of benzazocine building blocks. nih.gov The initial step is a reductive cross-coupling of quinolones with Michael acceptors, which proceeds with high diastereoselectivity. nih.gov A subsequent reductive ketyl radical cyclization then forms the tricyclic bridged benzazocine structure in good yields. nih.gov The stereochemical outcome of these reactions has been rationalized through stereochemical models and confirmed by X-ray analysis and 2D NMR spectroscopy. nih.gov

Chemoenzymatic methods also offer a powerful route to chiral heterocyclic compounds. For instance, the highly stereoselective hydroamination of fumarate (B1241708) with substituted 2-aminophenols, catalyzed by ethylenediamine-N,N'-disuccinic acid lyase (EDDS lyase), produces N-(2-hydroxyphenyl)-L-aspartic acids with excellent enantiomeric excess. nih.gov These intermediates can then be converted to chiral dihydrobenzoxazinones, which are structurally related to the benzazocine core, through an acid-catalyzed esterification-cyclization sequence. nih.gov

Functionalization and Derivatization Strategies on the Hexahydrobenzazocine Skeleton

Further modification of the hexahydro-2-benzazocine core is crucial for exploring structure-activity relationships and optimizing biological properties. Various functionalization and derivatization strategies have been developed to introduce a wide range of substituents onto this versatile scaffold.

N-Alkylation and N-Substitution Reactions

The nitrogen atom of the hexahydro-2-benzazocine ring system is a common site for functionalization. N-alkylation is a straightforward method to introduce various alkyl groups. For example, the parent 1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocine (B8528088) can be N-alkylated using alkyl halides in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). datapdf.com This approach has been used to synthesize a series of N-alkyl derivatives, including N-methyl, N-propyl, and N-allyl analogues. datapdf.com

The choice of the alkylating agent allows for the introduction of a diverse array of side chains, which can significantly influence the pharmacological profile of the resulting compounds. For instance, the substitution of a methyl group with larger or unsaturated groups like allyl or cyclopropylmethyl is a well-established strategy in medicinal chemistry to modulate activity.

| Starting Material | Reagents | Product | Yield |

| 1,2,3,4,5,6-Hexahydro-1,6-methano-3-benzazocine | Propyl iodide, K2CO3, DMF | 3-Propyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocine | 49% |

Table 1: Example of N-Alkylation of a Hexahydro-1,6-methano-3-benzazocine.

Introduction of Halogenated Moieties

The introduction of halogen atoms into the hexahydro-2-benzazocine framework can significantly alter its electronic properties and metabolic stability. While specific examples of direct halogenation on the hexahydro-2-benzazocine core are not detailed in the provided context, general methodologies for the synthesis of halogenated precursors can be applied. For instance, the synthesis of a fluorinated hexahydro-2,6-methano-1-benzazocine analogue was achieved starting from methyl 2-(5-fluoro-2-nitrophenyl)acrylate. semanticscholar.org This highlights the strategy of incorporating halogenated moieties at an early stage of the synthesis.

Preparation of Thiophenolic Analogues via Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a classical and valuable reaction for the synthesis of thiophenols from phenols. wikipedia.org This thermal or catalytically-induced intramolecular rearrangement involves the migration of an aryl group from an O-aryl thiocarbamate to the sulfur atom, forming an S-aryl thiocarbamate. wikipedia.org Subsequent hydrolysis of the S-aryl thiocarbamate yields the corresponding thiophenol. wikipedia.org

While a direct application of the Newman-Kwart rearrangement on a hydroxy-substituted this compound is not explicitly described, this methodology represents a viable strategy for preparing thiophenolic analogues. The process would involve the initial formation of an O-aryl thiocarbamate from a hydroxy-functionalized hexahydro-2-benzazocine, followed by the rearrangement and subsequent hydrolysis to yield the desired thiophenolic derivative. The reaction typically requires high temperatures, although milder, catalytically-driven versions are known. wikipedia.org

Amination and Hydroxylation Pathways

The introduction of amine and hydroxyl groups is crucial for modulating the pharmacological properties of benzazocine derivatives. Hydroxylation, in particular on the aromatic ring, is a common strategy. For instance, in the synthesis of related bridged 3-benzazocine derivatives, a hydroxyl group is often incorporated by using a precursor that already contains a methoxy group on the aromatic ring, which is later demethylated to yield the final hydroxylated product. A typical synthesis involves the conversion of a methoxy-substituted tetralone via a Mannich reaction to introduce the nitrogen-containing portion of the ring system. nih.gov

Another approach involves the synthesis of bridged 2-benzazocines where hydroxylated derivatives are prepared to explore their structure-activity relationships. nih.gov While direct amination of the pre-formed hexahydro-2-benzazocine ring is less common, the nitrogen atom is typically introduced early in the synthetic sequence. This is often achieved through the cyclization of a precursor containing an amino group. For example, the synthesis of indolo[2,3-e]benzazocines involves an initial amide coupling reaction using a substituted bromo- or iodophenylethylamine, which provides the nitrogen atom for the eventual azocine ring. nih.gov

Acylation of Hydroxyl Groups to Form Esters

The conversion of hydroxylated benzazocine derivatives into esters via acylation is a key method for creating prodrugs or modifying the lipophilicity and pharmacokinetic profile of a compound. This transformation is a standard nucleophilic acyl substitution. youtube.com The reaction typically involves treating the hydroxylated benzazocine with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acidic byproduct. chemguide.co.ukyoutube.com

For example, an alcohol can be acylated using an acyl chloride, which is a vigorous reaction that produces hydrogen chloride gas as a byproduct. chemguide.co.uk To manage the reactivity and prevent unwanted side reactions, a weak base like pyridine (B92270) is often added. youtube.com Alternatively, acid anhydrides can be used as acylating agents. youtube.com In a broader context of ester synthesis, reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are commonly used to facilitate the coupling between a carboxylic acid and an alcohol, a method applicable to complex molecules. rasayanjournal.co.in This process involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol, with DMAP serving as a catalyst. rasayanjournal.co.in

Table 1: General Acylation Methods for Ester Formation To view the data, click on the table cells.

| Acylating Agent | Typical Conditions | Key Features |

|---|---|---|

| Acyl Chlorides | Click to expandOften run at low temperatures; may use a non-nucleophilic base (e.g., pyridine) to scavenge HCl. chemguide.co.ukyoutube.com | Click to expandHighly reactive, often leading to rapid and high-yield reactions. chemguide.co.uk |

| Acid Anhydrides | Click to expandCan be performed with or without a catalyst (e.g., DMAP, H3PO4); often requires heating. organic-chemistry.org | Click to expandGenerally less reactive than acyl chlorides, allowing for more controlled reactions. The byproduct is a carboxylic acid. youtube.com |

| Carboxylic Acids | Click to expandRequires a coupling agent (e.g., DCC, EDC) and often a catalyst (e.g., DMAP). rasayanjournal.co.in | Click to expandKnown as esterification; versatile for a wide range of substrates but generates a urea (B33335) byproduct from the coupling agent. youtube.com |

Synthetic Utility of Precursor Compounds and Key Intermediates

Application of Piperidones in Benzazocine Synthesis

Piperidones, particularly 4-piperidones, are highly versatile intermediates in the synthesis of nitrogen-containing heterocycles. researchgate.netnih.gov Their utility lies in the reactivity of the ketone and the amine, which allows for further elaboration into more complex ring systems like benzazocines. One classical method for synthesizing 4-piperidones is the Petrenko-Kritschenko reaction, a multicomponent condensation of an aldehyde, a β-ketoester derivative, and ammonia or a primary amine. wikipedia.org

While a direct conversion from a simple piperidone to a this compound is not a single-step process, piperidones can serve as a foundational block. A hypothetical strategy could involve the synthesis of a piperidone bearing an ortho-substituted phenyl group at the nitrogen or C-3 position. For example, a phenyl group with a two-carbon chain electrophile (e.g., -CH₂CH₂-Br) could undergo an intramolecular cyclization to form the eight-membered benzazocine ring. The piperidone's carbonyl group offers a handle for various chemical manipulations, including reduction to a hydroxyl group or reductive amination, before or after the formation of the larger ring. mdma.ch

Derivatization from Naphthalene-Based Precursors

Naphthalene (B1677914) derivatives serve as effective precursors for constructing the fused bicyclic system of benzazocines. The synthesis of a related bridged benzazocine, 1,2,3,4,5,6-hexahydro-3,6-dimethyl-2,6-methano-3-benzazocin-11-one, illustrates this approach. rsc.orgrsc.org The synthesis begins with a substituted dihydronaphthalenone, specifically 1-[2-(N,N-dimethylamino)ethyl]-3,4-dihydro-1-methylnaphthalen-2(1H)-one. rsc.org

This precursor undergoes a series of transformations to build the final heterocyclic structure. A key step involves converting the dimethylamino group into a different protecting group, such as a benzyl group, which can be removed later. The naphthalenone is protected as an acetal (B89532), and subsequent removal of the N-benzyl group is followed by hydrolysis of the acetal. This sequence leads to the formation of a crucial 2,3,5,9b-tetrahydrobenz[e]indole intermediate, which possesses the necessary framework to be converted into the target benzazocine. rsc.org This strategy highlights how the rigid naphthalene core can be chemically manipulated and rearranged to yield the more flexible eight-membered azocine ring. The initial derivatization of the naphthalene core itself can be achieved through methods like cycloaddition reactions to build the desired substitution pattern. nih.gov

Table 2: Naphthalene-Based Synthesis of a Benzazocine Derivative To view the data, click on the table cells.

| Step | Key Reactant/Intermediate | Transformation |

|---|---|---|

| 1 | Click to expand1-[2-(N,N-dimethylamino)ethyl]-3,4-dihydro-1-methylnaphthalen-2(1H)-one rsc.org | Click to expandN-debenzylation and acetal protection to prepare for cyclization. rsc.org |

| 2 | Click to expand1-[2-(N-Benzyl-N-methylamino)ethyl]-3,4-dihydro-1-methylnaphthalen-2(1H)-one ethylene (B1197577) acetal rsc.org | Click to expandRemoval of the benzyl group and hydrolysis of the acetal. rsc.org |

| 3 | Click to expand2,3,5,9b-tetrahydrobenz[e]indole rsc.org | Click to expandServes as a key intermediate that undergoes further reactions to form the final bridged benzazocine ring system. rsc.org |

Pharmacological Profile and Receptor Interactions of 1,2,3,4,5,6 Hexahydro 2 Benzazocine Derivatives

Modulations of the Opioid Receptor System

Derivatives of 1,2,3,4,5,6-hexahydro-2-benzazocine exhibit a wide spectrum of activities at the three main opioid receptor subtypes: mu (µ), kappa (κ), and delta (δ). The nature and position of substituents on the benzazocine core, especially on the nitrogen atom and at the 8-position, profoundly influence their affinity and efficacy at these receptors.

Mu-Opioid Receptor (MOR) Agonism and Antagonism

A significant focus of research on this compound derivatives has been the modulation of the mu-opioid receptor (MOR), the primary target for many clinically used opioid analgesics. zenodo.org Studies have revealed that these compounds can act as full agonists, partial agonists, or antagonists at the MOR, depending on their specific structural features.

For instance, the N-((4′-phenyl)-phenethyl) derivative of 8-carboxamidocyclazocine (B1251197) (8-CAC), a key 2,6-methano-3-benzazocine, demonstrates high binding affinity for the MOR. nih.gov Further modifications to this lead compound have yielded derivatives with even greater potency. The introduction of a 4′-methoxy group on the distal phenyl ring resulted in a four-fold increase in binding affinity for the MOR compared to the parent compound. nih.gov In another study, oxygenated N-(2-[1,1′-biphenyl]-4-ylethyl) analogues of 8-CAC displayed exceptionally high affinity for the MOR, with some compounds exhibiting Ki values in the single-digit picomolar range. nih.gov

The functional activity of these derivatives at the MOR is also highly dependent on their chemical structure. While some compounds act as pure agonists, others exhibit a mixed profile of partial agonism and antagonism. nih.govnih.gov For example, in [³⁵S]GTPγS binding assays, which measure G-protein activation, some N-substituted 8-CAC analogues were found to be pure agonists, while others demonstrated partial agonist properties. nih.gov The development of G protein-biased MOR agonists, which preferentially activate G-protein signaling pathways over β-arrestin recruitment, is a key area of research aimed at producing safer analgesics. elifesciences.orgfrontiersin.org

Kappa-Opioid Receptor (KOR) Binding and Efficacy

The kappa-opioid receptor (KOR) is another important target for this compound derivatives. Activation of KOR can produce analgesia, but also undesirable side effects such as dysphoria and sedation. mdpi.com Consequently, research has focused on developing both KOR agonists and antagonists.

Many 8-carboxamidocyclazocine derivatives exhibit high affinity for the KOR. nih.gov For example, the lead compound 8-CAC itself has a high affinity for this receptor. nih.gov Substitution on the N-phenethyl group can significantly modulate KOR binding. The N-(3-bromophenethyl) analogue of 8-CAC, for instance, showed a 29-fold increased affinity for the KOR compared to the unsubstituted N-phenethyl derivative, achieving a subnanomolar binding affinity. nih.gov Similarly, the N-(2-naphthylpropyl) analogue also displayed a 10-fold increase in KOR affinity. nih.gov

In terms of efficacy, many of these compounds behave as full agonists at the KOR in [³⁵S]GTPγS binding assays, with Emax values often comparable to or even exceeding that of the standard KOR agonist U-50,488H. nih.govmdpi.com However, there is not always a direct correlation between high binding affinity and high potency in functional assays. nih.gov The development of KOR-selective ligands is of interest for treating conditions such as visceral pain and pruritus. mdpi.com

Delta-Opioid Receptor (DOR) Interactions and Activity

The delta-opioid receptor (DOR) represents a third target for this compound derivatives, although generally, the affinity for DOR is lower compared to MOR and KOR for many compounds in this class. nih.gov DOR agonists are of interest for their potential antidepressant and anxiolytic effects, as well as for producing analgesia with a reduced side-effect profile compared to MOR agonists. whiterose.ac.uknih.gov

The N-((4′-phenyl)-phenethyl) derivative of 8-CAC, while having high affinity for MOR, displays moderate affinity for DOR. nih.gov Modifications to this structure can enhance DOR binding. For instance, the 4′-methoxy analogue showed a 4-fold increased binding affinity for the DOR. nih.gov In functional [³⁵S]GTPγS assays, several of these N-substituted 8-CAC derivatives were found to be pure agonists at the DOR. nih.gov The compound with the highest binding affinity for the DOR within a tested series also proved to be the most potent in the functional assay, suggesting a more direct structure-potency relationship at this receptor subtype compared to the KOR. nih.gov

Ligand Selectivity and Binding Affinity Profiling at Opioid Receptors

The selectivity of a ligand for a particular opioid receptor subtype is crucial for its pharmacological profile and potential therapeutic applications. Extensive binding affinity profiling of this compound derivatives has been conducted to determine their selectivity.

The table below presents the binding affinities (Ki in nM) of a selection of N-substituted 8-carboxamidocyclazocine derivatives for the mu (µ), kappa (κ), and delta (δ) opioid receptors.

| Compound | N-Substituent | µ Ki (nM) | κ Ki (nM) | δ Ki (nM) |

| 1 | (4'-phenyl)-phenethyl | 0.31 | 1.8 | 3.9 |

| 8 | 3-bromophenethyl | 0.28 | 0.063 | 19 |

| 10 | 4'-methoxyphenethyl | 0.078 | 1.7 | 0.95 |

| 11 | 4'-chlorophenethyl | 0.29 | 1.2 | 4.3 |

| 13 | 4'-methylphenethyl | 0.26 | 1.5 | 3.7 |

| 15 | 2-naphthylethyl | 0.35 | 0.20 | 4.1 |

| 16 | 2-naphthylpropyl | 1.8 | 0.18 | 94 |

Data sourced from a study on N-((4′-phenyl)-phenethyl) analogues of 8-CAC. nih.gov

As the data indicates, subtle changes in the N-substituent can dramatically alter both the affinity and selectivity profile. For example, compound 8 , with a 3-bromophenethyl substituent, exhibits high affinity and selectivity for the KOR. nih.gov In contrast, compound 10 , with a 4'-methoxyphenethyl group, shows high affinity for both MOR and DOR, with lower affinity for KOR. nih.gov The N-(2-naphthylethyl) derivative (15 ) displays high affinity across all three receptor subtypes. nih.gov This highlights the remarkable tunability of the pharmacological profile of the this compound scaffold.

Interactions with Non-Opioid Receptor Targets (e.g., Sigma Receptor Sites)

While the primary focus has been on opioid receptors, some this compound derivatives also interact with other receptor systems, notably the sigma (σ) receptors. Sigma receptors are not considered true opioid receptors and are involved in a variety of cellular functions. nih.gov

A prominent example is (+)-pentazocine (1,2,3,4,5,6-hexahydro-6,11-dimethyl-3-(3-methyl-2-butenyl)-2,6-methano-3-benzazocin-8-ol), a well-known benzomorphan (B1203429) derivative. (+)-Pentazocine is a high-affinity ligand for the sigma-1 (σ₁) receptor, with a Ki value of 1.62 nM. nih.gov It is often used as a prototypical ligand in studies of the σ₁ receptor. nih.gov Other novel benzoxazolone and benzothiazolone derivatives have been developed as potent and selective σ₁ receptor ligands, and these compounds were found to have negligible affinity for mu, delta, and kappa opioid receptors. nih.gov This demonstrates that the broader chemical space around the benzazocine-like structures can be exploited to achieve selectivity for non-opioid targets.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their effects is crucial for rational drug design. Research in this area has focused on downstream signaling pathways and computational modeling of ligand-receptor interactions.

Opioid receptors are G protein-coupled receptors (GPCRs), and their activation by agonists typically leads to the inhibition of adenylyl cyclase and modulation of ion channels through the activation of inhibitory G proteins (Gi/o). painphysicianjournal.com Functional assays, such as the [³⁵S]GTPγS binding assay, directly measure this G protein activation and have been instrumental in characterizing the efficacy of benzazocine derivatives as agonists, partial agonists, or antagonists at the different opioid receptor subtypes. nih.govnih.gov

Recent research has also explored the concept of biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G protein signaling versus β-arrestin recruitment). elifesciences.org β-arrestin recruitment is associated with receptor desensitization and some of the adverse effects of opioids. nih.gov The development of G protein-biased agonists from the this compound class holds promise for creating safer analgesics. elifesciences.org

Computational modeling studies, including molecular docking and molecular dynamics simulations, have provided insights into how these ligands bind to opioid receptors. nih.govmdpi.commdpi.com For instance, docking studies of 8-CAC into the MOR suggest that it makes interactions with the receptor that are nearly identical to those of the antagonist β-FNA. nih.gov However, for larger N-substituted derivatives, this binding mode is not tolerated due to steric constraints, suggesting that these bulkier ligands may adopt an alternative binding pose or induce a conformational change in the receptor. nih.gov These computational approaches are invaluable for understanding the structural basis of the observed structure-activity relationships and for guiding the design of new derivatives with desired pharmacological properties.

Preclinical Evaluation of Biological Responses in Relevant Models

The preclinical assessment of this compound derivatives has utilized various established models to determine their biological activity. These studies are fundamental to understanding the structure-activity relationships within this class of compounds and identifying promising candidates for further development.

The mouse hot-plate assay is a standard method for evaluating the efficacy of centrally acting analgesics. nih.gov This test measures the latency of a mouse's response to a thermal stimulus, with an increase in latency indicating an antinociceptive effect. nih.govrsc.org

Several studies have investigated the antinociceptive properties of hexahydro-2-benzazocine derivatives using this assay. Research into 1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocine (B8528088) and its N-methyl derivative revealed that they possess greater activity than codeine in the mouse hot-plate test. nih.govnih.gov In contrast, a different series of compounds, including 1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine and its 2'-methoxy and N-alkyl-2'-hydroxy derivatives, demonstrated only slight antinociceptive activity in the same assay. nih.gov Further synthetic efforts on related structures, specifically 10-methoxy- and 10-hydroxy-3-methyl-2,3,4,5,6,7-hexahydro-1H-3-benzazonine derivatives, also identified analgesic activity, with the methoxy (B1213986) derivative being comparable to codeine. nih.gov

These findings highlight the sensitivity of analgesic activity to structural modifications within the hexahydro-2-benzazocine framework. The substitution pattern, particularly on the nitrogen atom and the aromatic ring, appears to be a key determinant of antinociceptive efficacy.

Table 1: Antinociceptive Activity of this compound Derivatives in the Mouse Hot-Plate Assay

| Compound/Derivative | Observation in Mouse Hot-Plate Assay | Comparative Activity |

| 1,2,3,4,5,6-Hexahydro-1,6-methano-3-benzazocine | Active | More active than codeine nih.govnih.gov |

| N-methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocine | Active | More active than codeine nih.govnih.gov |

| 1,2,3,4,5,6-Hexahydro-1,6-methano-2-benzazocine | Slight antinociceptive activity | Less active nih.gov |

| 2'-Methoxy-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine | Slight antinociceptive activity | Less active nih.gov |

| N-Alkyl derivatives of 2'-hydroxy-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine | Slight antinociceptive activity | Less active nih.gov |

| 10-Methoxy-3-methyl-2,3,4,5,6,7-hexahydro-1H-3-benzazonine | Active | Comparable to codeine nih.gov |

| 10-Hydroxy-3-methyl-2,3,4,5,6,7-hexahydro-1H-3-benzazonine | Active | Not specified nih.gov |

A thorough preclinical evaluation includes a battery of in vitro and in vivo assays to establish a compound's efficacy and safety. nih.gov For compounds targeting the central nervous system, such as potential analgesics, these assays often involve receptor binding studies to determine affinity for the intended target and other receptors, as well as functional assays to characterize the nature of the interaction (e.g., agonist, antagonist).

For derivatives of 2,6-methano-3-benzazocine (a substructure of the compounds ), detailed in vitro receptor binding assays have been crucial. One study explored a series of N-substituted analogues of 8-carboxamidocyclazocine to probe a hydrophobic binding pocket of opioid receptors. nih.gov This research utilized radioligand competition binding assays to determine the binding affinity (Ki values) of the synthesized compounds for mu (μ), delta (δ), and kappa (κ) opioid receptors. nih.govelifesciences.org The results showed that specific substitutions, such as a 4'-methoxy group on a phenethyl substituent, could increase binding affinity for μ and δ receptors by four-fold compared to the parent compound. nih.gov

In vivo assays, such as the formalin test in mice, provide further insight into the analgesic profile. One study investigated N-normetazocine derivatives and used the formalin test to assess their effects on both acute and inflammatory pain phases. mdpi.com The safety profile begins to be built through these preclinical studies, which can include monitoring for adverse effects and determining the therapeutic window of a compound. nih.govnih.gov For instance, enzymology can be used in preclinical safety evaluations to monitor for potential adverse drug effects. researchgate.net

Table 2: Opioid Receptor Binding Affinities (Ki, nM) of Selected 2,6-Methano-3-benzazocine Derivatives

| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

| N-((4′-phenyl)-phenethyl) analogue (1) | 1.1 ± 0.1 | 19.3 ± 4.5 | 1.1 ± 0.1 |

| 4′-Methoxy analogue (10) | 0.28 ± 0.01 | 4.8 ± 0.4 | 1.0 ± 0.2 |

| 4′-Chloro analogue (11) | 1.0 ± 0.1 | 20.3 ± 1.2 | 1.3 ± 0.1 |

| 3′,4′-Dichloro analogue (12) | 3.3 ± 0.4 | 67.3 ± 3.5 | 1.1 ± 0.1 |

| 4′-Methyl analogue (13) | 1.2 ± 0.1 | 21.0 ± 2.1 | 1.2 ± 0.1 |

Data adapted from Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. 5. Opioid receptor binding properties of N-((4′-phenyl)-phenethyl) analogues of 8-CAC. nih.gov

A key aspect of the preclinical evaluation of opioid-like compounds is to determine whether they act as agonists, antagonists, or partial agonists at opioid receptors. This is critical because antagonist properties can be beneficial for treating addiction, while mixed agonist-antagonist profiles may offer analgesia with a reduced risk of abuse. datapdf.compainphysicianjournal.com

Studies on 1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocine and its N-methyl derivative indicated that they would not support morphine dependence in Rhesus monkeys. nih.govnih.gov This finding suggests that these compounds lack the typical rewarding effects of morphine-like agonists and may not have the same abuse liability. datapdf.com The report also noted that these compounds appear to have no properties of antagonism. datapdf.com

Further research into related N-normetazocine derivatives has identified compounds with a mixed pharmacological profile, acting as opioid agonists and sigma-1 receptor antagonists. mdpi.com To confirm the opioid-mediated mechanism of the observed antinociceptive effect, a non-selective opioid receptor antagonist, naloxone (B1662785), was administered prior to the test compound. mdpi.com The reversal of the analgesic effect by naloxone confirmed that the compound's primary action was through the opioid system. mdpi.com This type of in vivo antagonism study is a classic pharmacological method to elucidate the mechanism of action of new centrally acting agents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Hexahydrobenzazocine Analogues

Influence of N-Substituent Chemical Nature on Receptor Affinity and Efficacy

The substituent on the nitrogen atom of the hexahydro-2-benzazocine scaffold plays a pivotal role in determining the compound's affinity for and efficacy at various receptors. The nature of this substituent can modulate the compound's interaction with the receptor's binding pocket, influencing its pharmacological profile.

For instance, the 1,1-dimethyl-2-phenylpyrrolidinium ion undergoes a ring expansion to form 2-methyl-1,2,3,4,5,6-hexahydro-2-benzazocine. researchgate.netresearchgate.net This N-methyl derivative serves as a foundational structure for further exploration. The size, lipophilicity, and electronic properties of the N-substituent are key determinants of biological activity. Generally, an increase in the bulk of the N-substituent can either enhance or diminish affinity depending on the specific receptor topology.

Impact of Aromatic Ring Substitution Pattern on Pharmacological Profile

Modifications to the aromatic ring of the hexahydro-2-benzazocine core significantly impact the pharmacological profile of the resulting analogues. The position, number, and electronic nature of the substituents can alter the molecule's interaction with the receptor, affecting its affinity, selectivity, and efficacy.

For example, the introduction of electron-withdrawing or electron-donating groups can influence the electron density of the aromatic ring, which in turn can affect pi-pi stacking interactions or hydrogen bonding with the receptor. A patent for a stabilized pharmaceutical formulation describes various possible substituents on the benzene (B151609) ring, including C1-4 alkyl groups, halogen atoms, nitro groups, cyano groups, and C1-4 alkoxy groups. google.com The choice of substituent can be used to fine-tune the compound's properties, such as its ability to cross the blood-brain barrier or its metabolic stability.

Stereochemical Determinants of Biological Activity, Including Enantiomeric Potency

The three-dimensional arrangement of atoms within the hexahydro-2-benzazocine framework is a critical determinant of its biological activity. Due to the presence of chiral centers, these compounds can exist as different stereoisomers, which often exhibit distinct pharmacological properties.

Research has shown that for certain series of related compounds, biological activity is predominantly associated with a specific enantiomer. For example, in a series of pyrrolo[2,1-a]isoquinolines, which share structural similarities, the (+) enantiomer was found to be the more active form. researchgate.net This stereoselectivity highlights the importance of the specific spatial orientation of substituents for optimal interaction with the chiral environment of the receptor binding site. The absolute configuration of these active enantiomers has been determined through techniques such as X-ray crystallography. researchgate.net

Role of Bridging Moieties in Conformational Constraints and Receptor Complementarity

Introducing bridging moieties into the hexahydro-2-benzazocine structure can impose conformational constraints, locking the molecule into a more rigid geometry. This reduction in conformational flexibility can lead to a higher affinity and selectivity for a specific receptor by pre-organizing the molecule into a bioactive conformation that complements the receptor's binding site.

While specific examples of bridged 1,2,3,4,5,6-hexahydro-2-benzazocine analogues are not extensively detailed in the provided search results, the principle of conformational constraint is a well-established strategy in medicinal chemistry to enhance receptor binding.

Advanced Spectroscopic and Crystallographic Investigations of Hexahydrobenzazocine Architectures

X-ray Diffraction Analysis for Solid-State Structure Determination

Characterization of Hydrogen Bonding Networks in Salt Forms

When 1,2,3,4,5,6-hexahydro-2-benzazocine or its derivatives are converted into their salt forms (e.g., hydrochlorides, hydrobromides), the resulting crystal structures are often stabilized by extensive hydrogen bonding networks. The secondary amine within the hexahydrobenzazocine ring acts as a hydrogen bond donor upon protonation, while the counter-ion (e.g., Cl⁻, Br⁻) serves as an acceptor. These interactions significantly influence the physical properties of the solid, such as melting point and solubility.

In related heterocyclic salt crystals, such as those of hydroxypyridium, hydrogen bonds of the N-H···O and O-H···O types are primary determinants of the crystal packing. researchgate.net These interactions can link cations and anions to form complex one-, two-, or three-dimensional networks. researchgate.net For instance, in the crystal structure of 2-ethyl-3-hydroxy-6-methylpyridinium succinate, intermolecular N—H⋯O and O—H⋯O hydrogen bonds create polymeric chains. researchgate.net Similarly, in salts of hexahydrobenzazocine, the protonated nitrogen atom would be expected to form strong hydrogen bonds with the anion, defining the supramolecular architecture of the crystal. The study of these networks is essential for understanding crystal engineering principles and polymorphism in these compounds.

Elucidation of Conformation and Relative Stereochemistry

X-ray diffraction provides unequivocal evidence for the conformation of the eight-membered azocine (B12641756) ring and the relative stereochemistry of any substituents. The inherent flexibility of the eight-membered ring means it can adopt various conformations, such as boat-chair, twist-boat, or crown shapes. The specific conformation adopted in the solid state is the one that minimizes steric strain and maximizes favorable intermolecular interactions within the crystal lattice.

In studies of related bridged systems, like the 1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocines, X-ray analysis confirms the rigid, polycyclic structure and the precise orientation of substituents. nih.gov For non-bridged hexahydrobenzazocines, the analysis would reveal the puckering of the heterocyclic ring and the axial or equatorial positions of any substituents, which is critical for structure-activity relationship studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining molecular structure in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the assembly of the molecular framework.

In the ¹H NMR spectrum of a this compound derivative, one would expect to see distinct signals for the aromatic protons on the benzene (B151609) ring and a series of complex, often overlapping signals for the methylene (B1212753) protons of the saturated portion of the eight-membered ring. The chemical shifts (δ) of these protons are influenced by their proximity to the nitrogen atom and the aromatic ring. Coupling constants (J) between adjacent protons provide valuable information about the dihedral angles, which helps to deduce the ring's conformation in solution.

The ¹³C NMR spectrum complements the ¹H data by showing distinct signals for each unique carbon atom. The chemical shifts of the aromatic carbons typically appear in the range of 110-150 ppm, while the aliphatic carbons of the hexahydroazocine ring would be found further upfield. rsc.orgrsc.org

Table 1: Representative ¹H NMR Data for Related Heterocyclic Structures This table presents data for compounds structurally related to hexahydrobenzazocine to illustrate typical chemical shifts. Data for the specific parent compound is not readily available.

| Compound Class | Proton Type | Representative Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Benzimidazole rsc.org | Aromatic C-H | 7.20 - 8.20 | m |

| Benzimidazole rsc.org | N-H | ~12.75 | s (broad) |

| Tetrahydro-benzazepine rsc.org | Aromatic C-H | ~7.00 - 7.30 | m |

| Tetrahydro-benzazepine rsc.org | Benzylic CH₂ | ~2.80 - 3.00 | t |

Table 2: Representative ¹³C NMR Data for Related Heterocyclic Structures This table presents data for compounds structurally related to hexahydrobenzazocine to illustrate typical chemical shifts. Data for the specific parent compound is not readily available.

| Compound Class | Carbon Type | Representative Chemical Shift (δ, ppm) |

|---|---|---|

| Benzimidazole rsc.org | Aromatic C=C | 111 - 144 |

| Benzimidazole rsc.org | Aromatic C=N | ~151 |

| Benzoic Acid Derivative rsc.org | Aromatic C=C | 126 - 143 |

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning all proton and carbon signals, especially for complex derivatives. These experiments reveal proton-proton and proton-carbon correlations, allowing for a complete and confident structural assignment.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to confirm the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. In high-resolution mass spectrometry (HRMS), the molecular mass can be determined with very high accuracy, which allows for the confident determination of the molecular formula. rsc.org

For this compound, electron ionization (EI) mass spectrometry would likely lead to the formation of a prominent molecular ion (M⁺). Subsequent fragmentation would provide clues about the structure. Common fragmentation pathways for related N-containing heterocyclic compounds often involve the cleavage of C-C bonds adjacent to the nitrogen atom (α-cleavage), which is a stable, resonance-delocalized radical cation. Another common pathway is the loss of small, stable neutral molecules.

The fragmentation pattern of the closely related benzomorphan (B1203429), Metazocine, shows a characteristic loss of methyl groups and fragmentation of the heterocyclic ring. nist.gov For this compound, key fragmentation pathways would likely involve the benzylic C-C bond, leading to the formation of a stable tropylium-like ion or other resonance-stabilized fragments. Analysis of these fragments helps to confirm the connectivity of the hexahydrobenzazocine core.

Table 3: Mass Spectrometry Data for Related Benzomorphan Compounds

| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |

|---|---|---|---|

| Metazocine nist.gov | C₁₅H₂₁NO | 231.33 | 231 (M⁺), 216, 174, 58 |

Computational Chemistry and in Silico Modeling of Hexahydrobenzazocine Systems

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the binding modes and affinities of potential drug candidates. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability of the ligand-receptor interaction.

Molecular Docking: In studies involving scaffolds related to hexahydro-2-benzazocine, such as Asymmetrical Hexahydro-2H-Indazole Analogs of Curcumin (AIACs), molecular docking has been used to screen for potential inhibitors of targets like estrogen receptor-alpha (ERα). ugm.ac.idresearchgate.netugm.ac.id The process involves preparing the 3D structures of both the ligands and the protein target. The ligands are then placed into the active site of the protein, and a scoring function is used to estimate the binding affinity. For instance, in a study targeting ERα, several AIAC compounds were docked into the receptor's binding pocket (PDB ID: 1SJ0). researchgate.net The results identified key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. ugm.ac.idresearchgate.net

The validation of a docking protocol is a critical step, often achieved by "redocking" the native ligand from a crystal structure. A successful validation is typically indicated by a low root-mean-square deviation (RMSD) value (e.g., <2.0 Å) between the docked pose and the crystallographic pose. mdpi.com

Table 6.1.1: Example Docking Results for AIACs against ERα (PDB: 1SJ0)

| Compound ID | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Hit Compound 1 | -9.5 | LEU384, LEU387, MET421 | Hydrophobic |

| Hit Compound 2 | -9.2 | GLU353, ARG394 | Hydrogen Bond |

| Hit Compound 3 | -8.8 | PHE404, LEU428 | Hydrophobic |

| Tamoxifen (Control) | -8.5 | ARG394, ASP351 | Hydrogen Bond |

Note: This table is a representative example based on findings for related hexahydro compounds. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, which is not possible with static docking. rsc.org These simulations assess the stability of the docked pose. For example, a ligand that remains within the binding pocket with minimal conformational changes over a simulation of several nanoseconds is considered to have a stable binding mode. mdpi.comnih.gov Key parameters analyzed during MD simulations include the RMSD of the ligand and protein backbone, which indicates conformational stability. A stable complex will typically show the RMSD values fluctuating around a stable average (e.g., 1.0 to 2.0 Å) after an initial equilibration period. mdpi.comnih.gov

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations are used to model the electronic structure of molecules, providing fundamental insights into their geometry, stability, and reactivity. unipd.it Methods like Density Functional Theory (DFT) are powerful tools for this purpose. nih.govresearchgate.net

For the hexahydrobenzazocine system, QM calculations can predict various properties:

Optimized Geometry: Determining the most stable 3D arrangement of atoms, including bond lengths and angles. researchgate.net

Electronic Properties: Calculating the distribution of electrons, which is crucial for understanding how the molecule will interact with biological targets.

Reactivity Descriptors: Parameters derived from the energies of frontier molecular orbitals (HOMO and LUMO) can predict a molecule's reactivity. nih.gov

DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), have been shown to provide results that are in good agreement with experimental data from X-ray crystallography. researchgate.net

Table 6.2.1: Comparison of Calculated and Experimental Structural Parameters

| Parameter | Calculation Method | Calculated Value | Experimental (X-ray) Value |

|---|---|---|---|

| C-C Bond Length (aromatic) | B3LYP/6-31G(d) | 1.396 Å | 1.385 Å |

| C-N Bond Length (aliphatic) | B3LYP/6-31G(d) | 1.470 Å | 1.475 Å |

| C-N-C Bond Angle | B3LYP/6-31G(d) | 112.5° | 112.1° |

Note: This table illustrates the typical accuracy of QM methods by comparing calculated data with experimental data for similar heterocyclic systems. researchgate.net

Conformational Landscape Analysis and Energy Minimization

The hexahydro-2-benzazocine ring system is not planar and can adopt multiple three-dimensional shapes or conformations. Conformational landscape analysis is the process of identifying all possible low-energy conformations of a molecule and determining their relative stabilities. unipd.it This is a critical step before performing molecular docking, as the biologically active conformation is typically one of the most stable, low-energy forms. unipd.it

The process involves:

Conformational Search: Systematically or randomly generating a large number of possible conformations.

Energy Minimization: Using molecular mechanics or quantum mechanics to optimize the geometry of each conformation and calculate its potential energy. This process finds the nearest local minimum on the potential energy surface.

Analysis: The resulting conformations are clustered and ranked by energy to identify the most stable ones that will be used in subsequent studies like docking or pharmacophore modeling.

Virtual Screening and De Novo Design Approaches for Novel Ligands

Virtual Screening (VS): Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. ugm.ac.idmdpi.com One common method is pharmacophore-based virtual screening. A pharmacophore model is an ensemble of steric and electronic features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) that is necessary for optimal molecular interaction with a specific target receptor. nih.gov

In a study on ERα inhibitors, a pharmacophore model was developed based on known active compounds. ugm.ac.idugm.ac.id This model, consisting of features like one hydrophobic group, one hydrogen bond acceptor, and aromatic interactions, was then used to screen a database of 186 compounds. ugm.ac.idugm.ac.id This process enriched the number of potentially active compounds, which were then passed on for more computationally intensive screening like molecular docking. ugm.ac.idnih.gov The effectiveness of a virtual screen is often measured by its enrichment factor (EF), which indicates how much the active compounds are concentrated in the top fraction of the ranked list compared to random selection. ugm.ac.id

Table 6.4.1: Example Pharmacophore Model Validation

| Parameter | Value | Description |

|---|---|---|

| Sensitivity | 0.687 | Ability to identify known active compounds correctly. |

| Specificity | 0.845 | Ability to identify inactive compounds correctly. |

| Accuracy | 0.843 | Overall proportion of correct predictions. |

| Enrichment Factor (EF) 1% | 26.7 | Concentration of actives in the top 1% of hits. |

Note: Data based on a pharmacophore model for ERα inhibitors. ugm.ac.id

De Novo Design: De novo design is a computational strategy for creating novel molecular structures from scratch. whiterose.ac.ukresearchgate.net Instead of screening existing compounds, algorithms build new molecules piece by piece (fragment by fragment) within the active site of a target protein. This approach can lead to the discovery of entirely new chemical scaffolds. For example, in a study to develop FGFR2 inhibitors, a known fragment was used as a starting point. whiterose.ac.ukresearchgate.net De novo design software suggested modifications, such as adding a benzylamine (B48309) group, which was predicted to form a new hydrogen bond and improve the docking score. whiterose.ac.uk This computational prediction guided the synthesis of a new, more potent compound.

Cheminformatics Methodologies for Chemical Space Exploration

Cheminformatics applies computational methods to analyze and manage large sets of chemical data. A key application in drug discovery is the development of Quantitative Structure-Activity Relationship (QSAR) models.

QSAR: QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govimist.ma The process involves calculating a set of numerical values, known as molecular descriptors, for each compound. These descriptors can encode physicochemical properties, topological features, or electronic characteristics. Statistical methods, such as multiple linear regression (MLR), are then used to build a model that predicts activity based on these descriptors. nih.gov

For example, a QSAR study on caspase-3 inhibitors developed a model to predict the inhibitory activity (pIC₅₀) of a series of compounds. nih.gov The quality of a QSAR model is assessed using statistical parameters like the correlation coefficient (R²) for the training set and the cross-validated correlation coefficient (Q²) which indicates the model's predictive power. nih.gov A robust model will have a high R² and Q² (e.g., > 0.6). nih.gov Such models are valuable for predicting the activity of newly designed compounds before they are synthesized, saving time and resources.

Table 6.5.1: Example Statistical Parameters for a QSAR Model

| Statistical Parameter | Value | Description |

|---|---|---|

| R² (Training Set) | 0.91 | The fraction of variance in the training set explained by the model. |

| R² (Test Set) | 0.59 | The fraction of variance in the external test set explained by the model. |

| Q² (Leave-one-out) | 0.80 | A measure of the model's internal predictive ability. |

| F-statistic | 52.714 | A measure of the statistical significance of the regression model. |

Note: Data based on reported QSAR models for enzyme inhibitors. nih.govnih.gov

Potential Therapeutic Applications and Translational Research of 1,2,3,4,5,6 Hexahydro 2 Benzazocine Derivatives

Analgesic Drug Discovery and Development

The quest for potent analgesics with improved safety profiles over existing opioids has driven significant research into 1,2,3,4,5,6-hexahydro-2-benzazocine derivatives. Early studies laid the groundwork for understanding the structure-activity relationships within this class of compounds.

Research into Non-Narcotic Analgesic Profiles

Seminal research into a closely related isomer, 1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocine (B8528088), has demonstrated the potential for developing potent analgesics with a reduced risk of dependence. A key study revealed that the parent compound and its N-methyl derivative exhibit greater analgesic activity than codeine in the mouse hot-plate test. nih.govnih.gov Crucially, these compounds did not substitute for morphine in dependent Rhesus monkeys, indicating a non-narcotic profile and a lower liability for abuse. nih.govnih.gov This finding was particularly noteworthy as it suggested a separation of analgesic effects from the reinforcing properties that lead to addiction.

Further investigations into other derivatives, such as 1,3-dimethyl-9-hydroxy-1,2,3,4,5,6-hexahydro-1,5-methano-3-benzazocine, also confirmed analgesic activity, with one derivative showing potency comparable to codeine. In contrast, some N-alkyl derivatives of 2'-hydroxy-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine displayed only slight antinociceptive activity, highlighting the critical influence of substitution patterns on pharmacological effect. nih.gov

Analgesic Activity of 1,2,3,4,5,6-Hexahydro-1,6-methano-3-benzazocine Derivatives

| Compound | Analgesic Activity (Mouse Hot-Plate Test) | Morphine Dependence Support (Rhesus Monkeys) |

| 1,2,3,4,5,6-Hexahydro-1,6-methano-3-benzazocine | More active than codeine | No |

| N-methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocine | More active than codeine | No |

Therapeutic Interventions for Opioid Use Disorder and Addiction

The unique pharmacological profile of certain 1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocine derivatives suggests their potential utility in the treatment of opioid use disorder (OUD). Their inability to support morphine dependence indicates that they are less likely to be abused and could potentially be used to manage withdrawal symptoms and cravings in individuals with OUD. nih.govnih.gov

By providing analgesia without the addictive potential of traditional opioids, these compounds could serve as a non-addictive alternative for pain management in patients with a history of substance abuse or as a tool in medication-assisted treatment (MAT) programs. The principle of using a less reinforcing substance to manage dependence on a more harmful one is a cornerstone of many OUD therapies.

Anticancer Agent Development: Cytotoxic Activity against Specific Cancer Cell Lines

While direct evidence for the cytotoxic activity of this compound derivatives against cancer cell lines is limited in the public domain, research into structurally related compounds provides a rationale for their investigation in this area. For instance, studies on the isomeric hexahydro-2,6-methano-1-benzazocine framework have shown that while the core heterocyclic structure has low cytotoxicity, the introduction of certain functional groups, such as an enone, can significantly increase antiproliferative activity against human cancer cell lines. acs.org

One study on hexahydro-2,6-methano-1-benzazocine analogs demonstrated that a derivative bearing an enone moiety was active against eight different cancer cell lines. acs.org This suggests that the benzazocine scaffold could be a viable starting point for the design of novel anticancer agents, and that future research should focus on the synthesis and evaluation of this compound derivatives with various functionalizations.

Cytotoxic Activity of a Hexahydro-2,6-methano-1-benzazocine Derivative

| Compound | Cancer Cell Lines Tested | Notable Activity |

| Hexahydro-2,6-methano-1-benzazocine with enone moiety | Eight human cancer cell lines | Active against all tested lines |

It is important to note that these findings are for a closely related isomer and further research is required to determine if this compound derivatives exhibit similar properties.

Exploration of Other Pharmacological Applications

The therapeutic potential of this compound derivatives may extend beyond analgesia and cancer therapy. The structural features of these compounds make them candidates for investigation in other areas of pharmacology.

Anticonvulsant Properties

Currently, there is a lack of specific research in the scientific literature detailing the anticonvulsant properties of this compound derivatives. However, the broader class of benzazepine and related nitrogen-containing heterocyclic compounds has been a source of interest for the development of anticonvulsant drugs. For example, some benzodiazepine (B76468) derivatives have been studied for their anticonvulsant effects. Further screening of this compound derivatives in preclinical models of epilepsy would be necessary to determine if this chemical class holds promise for the treatment of seizure disorders.

Antitussive Properties

A comprehensive review of published studies indicates a lack of research specifically investigating the antitussive (cough-suppressing) properties of this compound derivatives. While other classes of benzazocine analogues have been synthesized and evaluated for their analgesic activities, which can sometimes correlate with antitussive effects, no direct studies on the antitussive potential of this specific hexahydro-2-benzazocine core have been identified. The exploration of this chemical space for cough suppression remains an open area for future research.

Anti-diarrheal Properties

Similarly, there is a notable absence of scientific literature detailing the anti-diarrheal properties of this compound derivatives. Research into peripherally acting opioid receptor agonists for the treatment of diarrhea has led to the development of various drugs. However, no studies have been found that specifically assess the activity of derivatives of the this compound scaffold on gastrointestinal motility or secretion.

Investigation of Metabolic Inactivation Pathways

Emerging Research Avenues and Future Outlook for 1,2,3,4,5,6 Hexahydro 2 Benzazocine Research

Development of Novel and Green Synthetic Methodologies

The advancement of 1,2,3,4,5,6-hexahydro-2-benzazocine research is intrinsically linked to the evolution of its synthetic chemistry. Future efforts are increasingly focused on creating more efficient, versatile, and environmentally benign methods to construct this key scaffold and its derivatives.

Novel Cyclization Strategies: Researchers are developing innovative cyclization reactions to build the eight-membered benzazocine ring system. For instance, a recently developed method utilizes a Diels-Alder reaction followed by a base-mediated nitrophenyl reductive cyclization to efficiently access the hexahydro-2,6-methano-1-benzazocine framework in just four steps. acs.orgnih.gov Other approaches have explored ring-expansion of dihydrobenzazepines using dibromocarbene. rsc.org Future work will likely focus on discovering new catalytic systems and reaction cascades that can construct the core with even greater step economy.

Green Chemistry Approaches: The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact. firp-ula.orgethernet.edu.et In the context of benzazocine synthesis, this translates to using less hazardous solvents, developing catalytic rather than stoichiometric processes, and improving atom economy. ethernet.edu.et A green and facile strategy for synthesizing novel anticancer benzazocines has been reported, which features mild reaction conditions and simple operation, starting from ninhydrin. researchgate.net Future methodologies will likely explore biocatalysis, microwave-assisted synthesis, and the use of sustainable reagents to further align with green chemistry goals. firp-ula.org

| Synthetic Strategy | Key Features | Starting Materials | Target Scaffold |

| Base-Mediated Reductive Cyclization | Four-step synthesis, good yields (up to 87%) | Substituted nitrobenzenes, acrylates | Hexahydro-2,6-methano-1-benzazocine |

| Ring-Expansion | Utilizes dibromocarbene to expand a seven-membered ring | Dihydrobenzazepin-5(1H)-one | Tetrahydro-1-benzazocin-6(5H)-one |

| Green Synthesis from Ninhydrin | Mild conditions, simple two-step operation | Ninhydrin, acetone/ethylmethylketone, o-phenylenediamine | Anticancer Benzazocines |

Rational Design of Highly Selective and Potent Ligands with Tailored Pharmacological Profiles

Moving beyond serendipitous discovery, future research will heavily rely on rational, structure-based, and computational design approaches to create this compound derivatives with specific and optimized pharmacological properties.

The core principle of rational design involves modifying the basic scaffold by adding or swapping functional groups, replacing isosteric components, or adjusting ring systems to enhance interaction with a biological target. danaher.com By understanding the structure-activity relationships (SAR), chemists can fine-tune ligands for improved potency and selectivity. danaher.commdpi.com For example, the synthesis of various N-alkyl derivatives of 2'-hydroxy-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine was undertaken specifically to evaluate how these modifications impacted analgesic activity. nih.gov

Computational modeling and molecular docking will play a crucial role in predicting how different substitutions on the benzazocine ring will interact with target proteins, thereby guiding synthetic efforts toward compounds with a higher probability of success. researchgate.netnih.gov This approach accelerates the drug development process by prioritizing the synthesis of the most promising candidates. researchgate.net The goal is to develop ligands that are not only potent but also highly selective for their intended target, minimizing off-target effects.

Comprehensive Pharmacological Profiling and Advanced In Vivo Efficacy Studies

A critical future direction is the comprehensive biological characterization of novel this compound derivatives. Early studies have often focused on a limited set of assays, such as analgesic activity in the mouse hot-plate test. nih.govnih.gov

Future research must employ a broader and more sophisticated array of assays to build a complete pharmacological profile. This includes:

In Vitro Screening: Testing new compounds against large panels of receptors, enzymes, and ion channels to identify primary targets and potential off-target interactions. For instance, certain indolo[3,2-e]benzazocine derivatives have been evaluated for their inhibitory activity against a panel of protein kinases, identifying them as potential multi-kinase inhibitors. nih.gov

Cell-Based Assays: Evaluating the activity of compounds in disease-relevant cellular models. Benzazocine derivatives have been screened for their cytotoxic activity against various human cancer cell lines, including MCF7 (breast), A549 (lung), and HT29 (colon). acs.orgnih.gov

Advanced In Vivo Models: Moving beyond simple pain models to more complex and translationally relevant animal models of disease. For compounds showing anticancer potential, this would involve efficacy studies in rodent xenograft models. For potential analgesics, this includes models of neuropathic or inflammatory pain.

The data below summarizes the cytotoxic activity of select hexahydro-2,6-methano-1-benzazocine analogs against the MCF7 human breast cancer cell line.

| Compound | Description | Cytotoxic Activity (IC50) |

| Aspernomine (Natural Product) | Reference compound | >30 µM |

| Analog 4a | Unsubstituted benzazocine core | >300 µM |

| Analog 4h | Benzazocine with enone functionality | 48.2 µM |

Data sourced from studies on hexahydro-2,6-methano-1-benzazocine scaffolds. acs.orgnih.gov

Exploration of Novel Therapeutic Targets and Polypharmacology Strategies

While initial research has focused on established targets like opioid receptors for analgesia, the structural versatility of the this compound scaffold makes it a candidate for interacting with a wide range of novel therapeutic targets. nih.gov The future lies in screening benzazocine-based libraries against new and emerging targets implicated in various diseases, from neurodegenerative disorders to metabolic diseases.

Furthermore, the concept of polypharmacology—designing single molecules that can modulate multiple targets—is gaining traction as a strategy for treating complex diseases like cancer. mdpi.com The benzazocine scaffold is well-suited for this approach. Research on related indolo[3,2-e]benzazocine-based copper(II) complexes has shown they can act as multi-kinase inhibitors, affecting Cdk2, Cdk5, GSK-3α, and GSK-3β, which are all relevant in cancer progression. nih.govacs.org Future design efforts could intentionally incorporate functionalities that allow a single benzazocine molecule to interact with several synergistic targets to achieve a superior therapeutic effect.

Integration of Multidisciplinary Approaches

The effective progression of this compound research from a promising scaffold to a clinical candidate will necessitate a deeply integrated, multidisciplinary approach. drugdiscoverytrends.com Siloed efforts are insufficient for the complexities of modern drug discovery. The required synergy involves:

Synthetic Chemistry: To create novel derivatives and develop efficient synthetic routes. rsc.org

Computational Chemistry: To model ligand-target interactions, predict ADME (absorption, distribution, metabolism, and excretion) properties, and guide rational drug design. researchgate.netnih.gov

Pharmacology and Biology: To conduct comprehensive in vitro and in vivo testing to determine efficacy, mechanism of action, and selectivity. drugdiscoverytrends.com

Structural Biology: To determine the crystal structures of benzazocine ligands bound to their protein targets, providing invaluable insight for structure-based design and lead optimization.

By fostering collaboration between these disciplines, research teams can operate in a cycle of design, synthesis, testing, and analysis that accelerates the identification and refinement of high-quality drug candidates. drugdiscoverytrends.com

Addressing Challenges in Lead Optimization and Preclinical-to-Clinical Translation

A significant hurdle in drug discovery is the high attrition rate of compounds as they move from preclinical to clinical development. danaher.comnih.gov Future research on this compound must proactively address these challenges during the lead optimization phase.

Key challenges include optimizing a compound's ADMET properties. danaher.com A potent and selective ligand is of little therapeutic value if it is poorly absorbed, rapidly metabolized, or causes unforeseen toxicity. Lead optimization strategies involve iterative chemical modifications to improve these pharmacokinetic and safety profiles without compromising efficacy. danaher.comnih.gov

Bridging the translational gap between animal models and human patients is another major challenge. nih.gov Toxicity observed in patients that was not predicted by animal studies is a primary cause of late-stage failure. nih.gov Future efforts will need to incorporate more predictive translational models, including advanced cell cultures (e.g., 3D organoids), and leverage biomarkers to better anticipate human responses. The digitalization of animal studies, using continuous monitoring and AI to analyze data, may also provide more robust and translationally relevant safety and efficacy signals. nih.gov

Q & A

Basic: How can researchers optimize the synthesis of 1,2,3,4,5,6-Hexahydro-2-benzazocine derivatives to minimize byproducts?

Methodological Answer:

Synthetic optimization requires careful control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, in benzazocine-related syntheses (e.g., benzoxazines), side reactions often arise from incomplete ring closure or competing nucleophilic attacks . To mitigate this:

- Use high-purity reagents to avoid unintended intermediates.